molecular formula C12H15ClO2 B13873757 Ethyl 3-(4-chloro-2-methylphenyl)propanoate

Ethyl 3-(4-chloro-2-methylphenyl)propanoate

Cat. No.: B13873757
M. Wt: 226.70 g/mol
InChI Key: LPRJWCLOUKOOIZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group attached to an ethyl group and a 4-chloro-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-2-methylphenyl)propanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Hydrolysis: 3-(4-chloro-2-methylphenyl)propanoic acid and ethanol.

    Reduction: 3-(4-chloro-2-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then interact with biological pathways. The chlorine atom on the aromatic ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Ethyl 3-(4-nitrophenyl)propanoate
  • Ethyl 3-(4-bromophenyl)propanoate

Uniqueness

Ethyl 3-(4-chloro-2-methylphenyl)propanoate is unique due to the presence of the chlorine atom and the methyl group on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to other similar esters.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-methylphenyl)propanoate

InChI

InChI=1S/C12H15ClO2/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8H,3,5,7H2,1-2H3

InChI Key

LPRJWCLOUKOOIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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